N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N4O2/c21-14-1-4-16(5-2-14)27-11-9-26(10-12-27)8-7-24-19(28)20(29)25-18-13-15(22)3-6-17(18)23/h1-6,13H,7-12H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVPBIVBLRTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C21H26ClN3O2
- Molecular Weight : 373.9 g/mol
- CAS Number : 1049372-40-8
Neuropharmacological Applications
The compound is primarily recognized for its interaction with neurotransmitter systems, particularly as a ligand for dopamine receptors. Its structural similarity to known antipsychotic agents suggests potential applications in treating disorders such as schizophrenia and depression.
Dopamine D4 Receptor Modulation
Studies indicate that N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide exhibits selective binding affinity for the dopamine D4 receptor. This receptor is implicated in mood regulation and cognitive functions. Research has shown that compounds targeting this receptor can alleviate symptoms of psychosis and improve cognitive deficits associated with schizophrenia .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. Various derivatives of piperazine-based compounds have demonstrated significant cytotoxicity against different cancer cell lines.
Case Studies
A notable case study involved the evaluation of similar piperazine derivatives against breast cancer cells, where compounds exhibited IC50 values in the low micromolar range, indicating potent activity . The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine ring could enhance anticancer efficacy.
Antimicrobial Activity
Emerging research has also focused on the antimicrobial properties of this compound. Preliminary studies suggest it may possess activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
In Vitro Studies
In vitro assays have demonstrated that derivatives of the compound can inhibit bacterial growth, although further studies are needed to elucidate the specific mechanisms involved and to evaluate their effectiveness against resistant strains .
Summary of Applications
| Application Area | Key Findings |
|---|---|
| Neuropharmacology | Selective D4 receptor antagonist; potential treatment for schizophrenia |
| Anticancer Activity | Induces apoptosis; inhibits proliferation in cancer cell lines |
| Antimicrobial Activity | Inhibitory effects against certain bacterial strains; needs further study |
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various physiological effects, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
- Structural Differences : Replaces the piperazine-4-chlorophenyl group with a 4-phenylimidazole-sulfanyl moiety. Retains the 2,5-difluorophenyl-ethanediamide core.
- ~394 g/mol for the target compound). This substitution may reduce CNS penetration due to higher polarity or alter off-target interactions .
Pharmacological Profile Comparisons
Dopamine D4 Receptor Ligands ([³H]NGD 94-1)
- Binding Characteristics: The dopamine D4 ligand [³H]NGD 94-1 shows low receptor density in rat and human brain (<30 fmol/mg protein), with preferential binding in non-striatal regions (e.g., hippocampus, hypothalamus). This contrasts with higher densities of D2/D3 receptors.
- Relevance to Target Compound: The target compound’s 4-chlorophenylpiperazine moiety is structurally analogous to D4 ligands.
Functional Group Impact Analysis
- 4-Chlorophenyl vs. 2,3-Dichlorophenyl (Piperazine Substituents) : The 4-chlorophenyl group in the target compound may confer higher D4 receptor selectivity compared to 2,3-dichlorophenyl, as meta/para halogen positioning influences receptor binding .
- Ethanediamide vs.
- Fluorophenyl vs. Quinolinyl Groups: The 2,5-difluorophenyl group likely improves metabolic stability over quinolinyl moieties, which are prone to oxidation, but may reduce affinity for receptors requiring aromatic stacking .
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide, commonly referred to as a piperazine derivative, has garnered significant attention in pharmacological research due to its biological activity, particularly its affinity for various neurotransmitter receptors. This compound is structurally related to other piperazine-based drugs that exhibit a range of therapeutic effects, including antipsychotic and antidepressant properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 387.9 g/mol. The compound features a piperazine ring, which is integral to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O2 |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(CCN1CCN(CC1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)OC |
Affinity for Dopamine Receptors
Research indicates that this compound exhibits a high affinity for the dopamine D4 receptor , with an IC50 value of approximately 0.057 nM, demonstrating selectivity over the D2 receptor by more than 10,000 times . This selectivity suggests potential applications in treating conditions such as schizophrenia and other psychiatric disorders without the common side effects associated with less selective antipsychotics.
Neuroprotective Effects
Preliminary studies have shown that derivatives of this compound may possess neuroprotective properties . In animal models subjected to acute ischemia, the compound significantly prolonged survival times and reduced mortality rates, indicating its potential as a neuroprotective agent . This effect may be attributed to its ability to modulate neurotransmitter systems involved in neuroprotection.
Antidepressant Potential
The compound's structural similarities to known antidepressants suggest it may also exhibit antidepressant-like activity . Its interaction with serotonin and norepinephrine transporters could contribute to mood regulation, although further studies are required to elucidate these mechanisms fully.
Enzyme Inhibition
In addition to receptor interactions, the compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown potential as an acetylcholinesterase inhibitor , which may enhance cholinergic neurotransmission and could be beneficial in treating Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the same chemical class:
- Dopamine Receptor Binding : A study reported on a series of piperazine derivatives where this compound exhibited remarkable binding affinity for dopamine receptors .
- Neuroprotective Activity : In a model of cerebral ischemia in mice, compounds structurally related to this piperazine derivative significantly improved survival rates and reduced neurological deficits .
- Antidepressant Activity : A comparative study found that similar piperazine derivatives showed significant antidepressant-like effects in rodent models, suggesting that modifications in the side chains can enhance efficacy against depressive disorders .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperazine-ethyl-ethanediamide scaffold in this compound?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-chlorophenyl)piperazine) with a bifunctional ethyl linker, followed by amidation with a 2,5-difluorophenylcarboxylic acid derivative. Key steps include:
- Nucleophilic substitution : Reacting 1-(4-chlorophenyl)piperazine with ethylenediamine derivatives under reflux conditions in aprotic solvents (e.g., dichloromethane or DMF) .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethyl-piperazine intermediate with 2,5-difluorophenylcarboxylic acid. Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) is critical to isolate the final product .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm piperazine proton signals (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic peaks for chlorophenyl (δ 7.2–7.6 ppm) and difluorophenyl (δ 6.8–7.1 ppm) moieties .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Receptor binding studies : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to the piperazine moiety’s affinity for CNS targets. Use radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A) .
- Enzyme inhibition : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays using kynuramine as a substrate .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s receptor selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A (PDB: 6WGT) and D₂ (PDB: 6CM4). Focus on piperazine-aryl interactions in hydrophobic pockets and hydrogen bonding with conserved residues (e.g., Asp116 in 5-HT₁A) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What experimental approaches resolve contradictions in binding affinity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods (e.g., HEK293 vs. CHO cells) to minimize variability .
- Orthogonal validation : Confirm displacement assay results with functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacokinetics?
- Methodological Answer :
- SAR analysis : Synthesize analogs with fluoro/chloro substitutions at positions 2/5 on the phenyl ring. Compare logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Fluorine atoms may enhance permeability but reduce solubility due to increased hydrophobicity .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
